4-Hydroxyisovaleric acid

Descripción general

Descripción

4-Hydroxyisovaleric acid (4-HIVA) is a branched-chain amino acid that is produced during the metabolism of the amino acid, leucine. This compound has attracted the attention of researchers due to its potential use in various scientific applications.

Aplicaciones Científicas De Investigación

Metabolic Implications in Isovaleric Acidemia

4-Hydroxyisovaleric acid has been identified as a significant metabolite in the context of isovaleric acidemia, a genetic disorder. Research shows that the levels of 4-hydroxyisovaleric acid can be indicative of the metabolic status in patients with this condition. Shigematsu et al. (1984) developed a method for quantitatively determining 4-hydroxyisovaleric acid, finding its levels peak in relation to plasma isovaleric acid levels during severe ketoacidosis episodes in isovaleric acidemia patients (Shigematsu et al., 1984). Additionally, Truscott et al. (1981) identified 4-hydroxyisovaleric acid as a new metabolite in this disorder, suggesting its role in the disease's metabolic pathways (Truscott et al., 1981).

Role in Biosynthesis and Bioengineering

4-Hydroxyisovaleric acid is also explored in the field of bioengineering for synthesizing valuable compounds. Nguyen and Lee (2021) demonstrated the synthesis of 4-hydroxybutyric acid from methane, involving the conversion of 4-hydroxyisovaleric acid, underlining its importance in bioplastic and biopolymer production (Nguyen & Lee, 2021). Similarly, Sathesh-Prabu and Lee (2019) engineered Pseudomonas putida KT2440 for enhanced production of 4-hydroxyvalerate from levulinic acid, emphasizing the potential of 4-hydroxyisovaleric acid in renewable biomass utilization (Sathesh-Prabu & Lee, 2019).

Diagnostic and Analytical Uses

In the realm of diagnostics and analytics, 4-hydroxyisovaleric acid serves as a marker in various metabolic conditions. Jakobs et al. (1984) developed a quantitative assay for 3-hydroxyisovaleric acid in amniotic fluid, an approach useful for prenatal diagnosis of disorders related to leucine catabolism, indicating the importance of closely related hydroxyisovaleric acids in medical diagnostics (Jakobs et al., 1984).

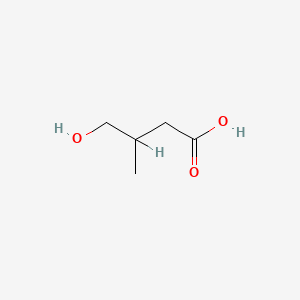

Propiedades

IUPAC Name |

4-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYGEPZZMAXSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868426 | |

| Record name | 4-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

77220-86-1 | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77220-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077220861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

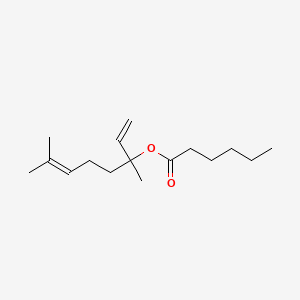

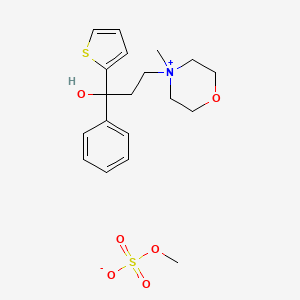

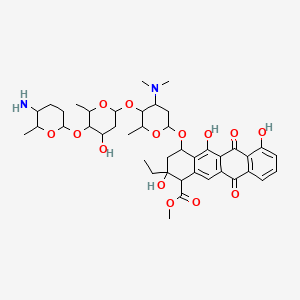

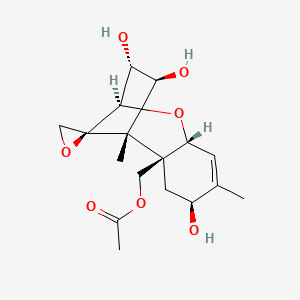

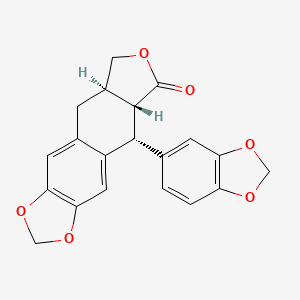

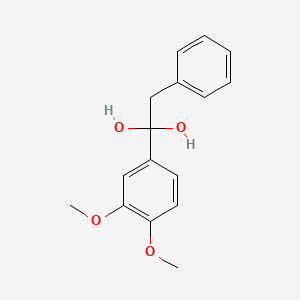

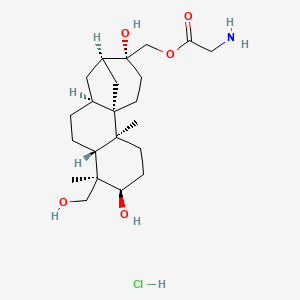

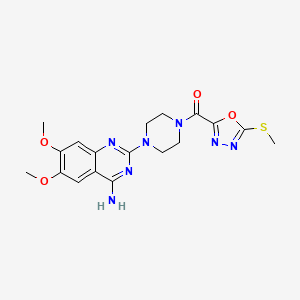

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-hydroxyisovaleric acid in the context of isovaleric acidemia?

A1: 4-Hydroxyisovaleric acid is considered a minor metabolite in the metabolic profile of isovaleric acidemia (IVA) [, , ]. While isovalerylglycine is the primary marker for diagnosing IVA, the presence of 4-hydroxyisovaleric acid, alongside other metabolites, contributes to a more complete understanding of the metabolic disruptions caused by this disorder.

Q2: How does the level of 4-hydroxyisovaleric acid change during an episode of ketoacidosis in a patient with isovaleric acidemia?

A2: Research suggests that 4-hydroxyisovaleric acid levels peak in the plasma approximately two days after the peak of isovaleric acid []. This finding indicates a potential metabolic relationship between these two compounds during a ketoacidotic episode in IVA patients.

Q3: What analytical methods have been developed to quantify 4-hydroxyisovaleric acid?

A3: Researchers have developed a simple and rapid method for quantifying 4-hydroxyisovaleric acid []. This method utilizes the conversion of the acid to its corresponding lactone, allowing for more straightforward measurement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)

![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)